molecular formula C7H4Cl3FO B3131074 1-Fluoro-3-(trichloromethoxy)benzene CAS No. 34888-06-7

1-Fluoro-3-(trichloromethoxy)benzene

Cat. No.: B3131074
CAS No.: 34888-06-7
M. Wt: 229.5 g/mol
InChI Key: AXRTXGOPNGVMKU-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trichloromethoxy)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom and a trichloromethoxy group attached to a benzene ring, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous hydrogen fluoride (HF) as a fluorinating agent and a suitable catalyst, with the reaction being carried out at temperatures ranging from 80 to 100 degrees Celsius .

Industrial Production Methods

Industrial production methods for 1-Fluoro-3-(trichloromethoxy)benzene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or amines can be used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Fluoro-3-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trichloromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Fluoro-3-(trichloromethoxy)benzene include:

  • 1-Fluoro-3-(trifluoromethoxy)benzene
  • 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene

Uniqueness

This compound is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-fluoro-3-(trichloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRTXGOPNGVMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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